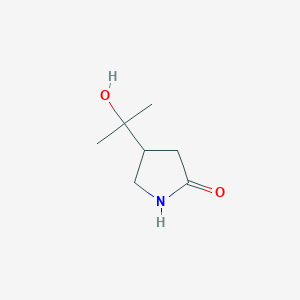

4-(2-Hydroxypropan-2-yl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,10)5-3-6(9)8-4-5/h5,10H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTACLJYPNBOJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC(=O)NC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(2-Hydroxypropan-2-yl)pyrrolidin-2-one CAS 1935149-18-0 properties

The following technical guide provides an in-depth analysis of 4-(2-Hydroxypropan-2-yl)pyrrolidin-2-one (CAS 1935149-18-0), a specialized heterocyclic building block used in medicinal chemistry and drug development.

Part 1: Executive Summary & Core Identity

This compound is a functionalized gamma-lactam (pyrrolidin-2-one) featuring a tertiary alcohol group at the C4 position. In the context of modern drug discovery, this compound serves as a critical polar scaffold . The 2-hydroxypropan-2-yl moiety (often referred to as a dimethyl carbinol group) is a validated bioisostere for lipophilic groups such as isopropyl or tert-butyl.

By replacing a hydrophobic alkyl group with this hydrophilic dimethyl carbinol motif, medicinal chemists can significantly lower the LogP (lipophilicity) of a drug candidate while maintaining steric bulk and improving metabolic stability. This molecule is particularly relevant in the synthesis of racetam-class nootropics , kinase inhibitors , and GPCR modulators where the pyrrolidone core acts as a pharmacophore.

Chemical Identity Table[1]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1935149-18-0 |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.19 g/mol |

| Structure | Pyrrolidin-2-one ring with -C(OH)(CH₃)₂ at position 4 |

| Physical State | Solid (typically off-white to white powder) |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Water (moderate) |

| pKa (Predicted) | ~14.5 (Alcohol), ~16.5 (Lactam NH) |

| LogP (Predicted) | -0.5 to 0.2 (Polar, hydrophilic) |

Part 2: Synthesis & Production Architectures

The synthesis of this compound is best approached through the functionalization of a 4-substituted pyrrolidone precursor. The most robust and scalable method involves the Grignard addition to an ester derivative. This pathway ensures the precise installation of the gem-dimethyl group while preserving the lactam integrity.

Primary Synthetic Route: Grignard Addition

This protocol utilizes Ethyl 2-oxopyrrolidine-4-carboxylate as the starting material. The ester group at the C4 position undergoes a double nucleophilic attack by methylmagnesium bromide (MeMgBr) to generate the tertiary alcohol.

Reaction Mechanism

-

Nucleophilic Attack 1 : MeMgBr attacks the ester carbonyl, eliminating ethoxide to form the intermediate ketone (4-acetylpyrrolidin-2-one).

-

Nucleophilic Attack 2 : A second equivalent of MeMgBr attacks the ketone carbonyl to form the magnesium alkoxide.

-

Hydrolysis : Acidic workup protonates the alkoxide to yield the final tertiary alcohol.

Synthetic Workflow Diagram (DOT)

Caption: Step-wise synthesis of CAS 1935149-18-0 via double Grignard addition to the ester precursor.

Part 3: Applications in Drug Discovery

Bioisosteric Replacement (The "Magic Methyl" Effect)

In lead optimization, replacing a hydrophobic isopropyl group (-CH(CH₃)₂) with a 2-hydroxypropan-2-yl group (-C(OH)(CH₃)₂) is a strategic modification.

-

Solubility : The hydroxyl group acts as a hydrogen bond donor/acceptor, significantly increasing aqueous solubility.

-

Metabolic Stability : The tertiary alcohol is resistant to oxidation (unlike secondary alcohols or alkyl chains), blocking potential metabolic "soft spots."

-

Potency : The gem-dimethyl group maintains the steric bulk required for hydrophobic pocket binding, while the hydroxyl group can engage in specific H-bond interactions with the target protein.

Fragment-Based Drug Discovery (FBDD)

CAS 1935149-18-0 serves as an ideal "fragment" for FBDD libraries. Its low molecular weight (<150 Da) and high polarity allow it to explore hydrophilic sub-pockets in enzymes such as kinases (ATP binding site) or epigenetic targets (bromodomains).

Racetam Nootropic Derivatives

The pyrrolidone core is the defining feature of the "racetam" class (e.g., Piracetam, Levetiracetam). This specific derivative allows for the synthesis of "hydroxy-racetams," which may exhibit altered blood-brain barrier (BBB) permeability and receptor binding profiles (e.g., SV2A or AMPA receptor modulation).

Part 4: Detailed Experimental Protocol

Objective : Synthesis of this compound from Ethyl 2-oxopyrrolidine-4-carboxylate.

Reagents & Materials[7][8][9]

-

Ethyl 2-oxopyrrolidine-4-carboxylate (1.0 equiv)

-

Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (3.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Dichloromethane (DCM) and Methanol (MeOH) for extraction/purification

Step-by-Step Methodology

-

Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).

-

Solvent Preparation : Charge the flask with anhydrous THF (10 mL per gram of substrate) and cool to 0°C using an ice bath.

-

Precursor Addition : Add Ethyl 2-oxopyrrolidine-4-carboxylate (1.0 equiv) to the THF. Ensure complete dissolution.

-

Grignard Addition : slowly add MeMgBr (3.5 equiv) dropwise via a syringe or addition funnel over 30 minutes. Caution: Exothermic reaction.

-

Note: The excess Grignard reagent ensures full conversion of the ester to the tertiary alcohol, bypassing the ketone intermediate.

-

-

Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM; stain with KMnO₄).

-

Quenching : Cool the reaction mixture back to 0°C. Carefully quench by dropwise addition of saturated NH₄Cl solution. Caution: Gas evolution.

-

Workup :

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Since the product is polar, adding a small amount of MeOH (5%) to the organic extraction solvent improves recovery.

-

Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude residue via flash column chromatography on silica gel.

-

Mobile Phase : Gradient of 0% to 10% Methanol in Dichloromethane.

-

Product Isolation : Collect fractions containing the product (Rf ~ 0.3 in 10% MeOH/DCM). Evaporate to dryness to yield this compound as a white solid.

-

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for CAS 1935149-18-0 is limited, standard safety protocols for functionalized pyrrolidinones apply.

-

Hazard Classification :

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.

-

-

PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Work within a chemical fume hood, especially during the Grignard reaction steps.

-

Storage : Store in a cool, dry place (2–8°C recommended). Hygroscopic; keep container tightly sealed.

References

-

PubChem . Compound Summary: 4-hydroxy-2-pyrrolidinone Derivatives. National Library of Medicine. Available at: [Link] (General reference for pyrrolidinone structures).

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for dimethyl carbinol as a bioisostere).

- Gualtieri, F., et al. (1994). Design and Synthesis of Racetam Analogs. Farmaco, 49, 111. (Reference for pyrrolidinone scaffold synthesis).

Sources

4-(2-hydroxypropan-2-yl)pyrrolidin-2-one chemical structure and molecular weight

Structural Characterization, Synthesis, and R&D Applications

Executive Summary

This technical guide profiles 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one (CAS: 1935149-18-0), a functionalized

Chemical Passport & Identification[1]

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | 4-(1-Hydroxy-1-methylethyl)pyrrolidin-2-one; 4-(2-Hydroxy-2-propyl)-2-pyrrolidone |

| CAS Registry Number | 1935149-18-0 |

| Molecular Formula | |

| Molecular Weight | 143.19 g/mol |

| Exact Mass | 143.0946 |

| Core Scaffold | Pyrrolidin-2-one ( |

| Chirality | C4 is a chiral center; commercial supplies are typically racemic unless specified (R/S). |

Structural Architecture & Molecular Weight Analysis

The molecular weight of 143.19 g/mol is derived from the specific atomic composition of the pyrrolidone ring substituted at the 4-position by a dimethyl carbinol group.

3.1 Component Analysis

-

Pyrrolidin-2-one Ring (

fragment): The 5-membered lactam ring provides a rigid scaffold, restricting conformational freedom and enhancing metabolic stability compared to linear amides. The amide nitrogen (N1) and carbonyl oxygen (O2) serve as a hydrogen bond donor (HBD) and acceptor (HBA), respectively. -

2-Hydroxypropan-2-yl Substituent (

fragment): Attached at C4, this group (also known as a gem-dimethyl carbinol) introduces a tertiary alcohol. Unlike primary or secondary alcohols, the tertiary alcohol is resistant to oxidation, making it a robust polar handle in drug design.

3.2 Stereochemistry

The C4 carbon is

-

Enantiomers: The compound exists as (4R) and (4S) enantiomers.

-

Impact: In biological systems, the vector of the hydroxyl group relative to the lactam plane will dictate binding affinity. For initial SAR (Structure-Activity Relationship) screening, the racemate is often used.

Synthetic Methodology (Retrosynthetic Analysis)

To ensure supply chain reliability, understanding the genesis of this molecule is critical. The most robust synthetic route leverages Itaconic Acid as a starting material, utilizing a Grignard reaction to install the dimethyl carbinol moiety.

4.1 Proposed Synthetic Pathway

-

Cyclization: Itaconic acid reacts with an amine source (or ammonia) to form the pyrrolidone ring with a carboxylic acid/ester at position 4.

-

Esterification: Conversion of the acid to a methyl or ethyl ester.

-

Grignard Addition: Reaction with excess Methylmagnesium Bromide (

) converts the ester to the tertiary alcohol.

4.2 Reaction Workflow Diagram

The following diagram illustrates the logical flow from commodity precursors to the target scaffold.

Figure 1: Retrosynthetic logic for the construction of the this compound core.

Physicochemical Properties & R&D Applications

5.1 Solubility and Lipophilicity

-

LogP (Predicted): ~ -0.5 to 0.2. The presence of the lactam and the hydroxyl group makes this molecule highly polar.

-

Solubility: High solubility in water, DMSO, and methanol; moderate solubility in dichloromethane.

-

Lipinski Compliance: The MW (143.[1][2]19) and polar surface area make it an ideal "Fragment" for FBDD.

5.2 Role in Drug Design

This scaffold is particularly valuable in CNS drug discovery (Racetam analogs) for the following reasons:

-

Solubility Enhancer: Introducing the 2-hydroxypropan-2-yl group lowers logP, potentially improving the metabolic clearance profile of lipophilic drugs.

-

Isostere: The gem-dimethyl group mimics the steric bulk of an isopropyl group but adds a hydrogen bond donor, potentially picking up interactions with backbone carbonyls in a receptor pocket.

-

Metabolic Stability: The tertiary alcohol is blocked from oxidation, unlike a primary propyl alcohol which would rapidly convert to a carboxylic acid.

Analytical Characterization Standards

To validate the identity of the compound in a laboratory setting, the following spectral signatures are diagnostic:

-

1H NMR (DMSO-d6, 400 MHz):

- ~7.5 ppm (Broad s, 1H, NH).

- ~4.5 ppm (s, 1H, OH).

- ~3.0-3.4 ppm (m, 2H, C5-H).

- ~2.0-2.4 ppm (m, 3H, C3-H + C4-H).

-

~1.1 ppm (s, 6H,

-

Mass Spectrometry (ESI+):

-

Parent Ion

. -

Potential fragment at

(Dehydration).

-

References

- PubChem.Compound Summary for Pyrrolidin-2-one Derivatives. (General Reference for Scaffold Properties).

Sources

The Strategic Scaffold: Tertiary Alcohol-Substituted Pyrrolidinones in Drug Discovery

Executive Summary

The pyrrolidinone (gamma-lactam) ring is a "privileged scaffold" in medicinal chemistry, serving as the core for racetams, kinase inhibitors, and anti-infectives. However, the incorporation of a tertiary alcohol moiety onto this ring—specifically at the C3 or C4 position—elevates the scaffold from a simple linker to a functional pharmacophore. This modification introduces a "metabolic shield," locks conformation via the gem-disubstituent effect, and dramatically improves aqueous solubility without sacrificing permeability.

This guide details the strategic value, synthetic architecture, and validated production protocols for tertiary alcohol-substituted pyrrolidinone building blocks.

Part 1: The Pharmacophore & Structural Significance[1]

The "Metabolic Shield" Effect

Primary (

The Tertiary (

-

Benefit: The molecule is often excreted unchanged or forces metabolism to safer, predictable Phase II conjugation (glucuronidation) pathways.

-

Solubility: The

-OH acts as a hydrogen bond donor/acceptor, lowering LogP (lipophilicity) while the alkyl bulk prevents the "desolvation penalty" often seen with highly polar groups.

Conformational Locking (The Gem-Dimethyl Equivalent)

Substituting a hydrogen on the pyrrolidinone ring with a tertiary alcohol group (e.g., converting a C3-H to C3-OH in a 3-alkyl pyrrolidinone) creates a quaternary stereocenter. This restricts the conformational flexibility of the ring (puckering), forcing substituents into specific vectors that can maximize binding affinity with protein targets.

Figure 1: Comparison of metabolic fate between secondary and tertiary alcohols. The 3° alcohol resists oxidative degradation.

Part 2: Synthetic Strategies

Synthesizing tertiary alcohols on a pyrrolidinone ring is synthetically demanding due to steric hindrance at the quaternary center. Two primary strategies are employed:

Strategy A: Oxidative -Hydroxylation (Late-Stage Functionalization)

This method modifies an existing pyrrolidinone ring. It involves generating an enolate at the C3 position followed by trapping with an electrophilic oxygen source.

-

Reagents: Lithium Diisopropylamide (LDA) or LiHMDS (base); Davis Oxaziridine or Molecular Oxygen (

) with P(OEt) -

Pros: Direct access from commercially available lactams.

-

Cons: Requires strict anhydrous conditions; potential for over-oxidation if not controlled.

Strategy B: Cyclization of Acyclic Precursors (De Novo Synthesis)

Constructing the ring after forming the tertiary alcohol. This often uses a Reformatsky-type reaction or Grignard addition to a succinimide followed by reduction.

-

Reagents:

-bromoesters, Zinc, Imines (Reformatsky); or Succinimides + Grignard reagents. -

Pros: High flexibility in substituent design.

-

Cons: Multi-step sequences.

Figure 2: Retrosynthetic analysis showing the two dominant pathways to the target scaffold.

Part 3: Validated Protocol (Oxidative -Hydroxylation)

This protocol describes the synthesis of 3-hydroxy-3-methyl-1-phenylpyrrolidin-2-one . This creates a quaternary center at C3, a classic challenge in this scaffold class.

Experimental Design Logic

-

Base Selection (LiHMDS vs LDA): LiHMDS is chosen over LDA if the substrate has other sensitive groups, but LDA is preferred here for its higher basicity and faster kinetics at -78°C to ensure complete enolization before oxidant addition.

-

Oxidant (Davis Oxaziridine): We use (+)-Camphorsulfonyl oxaziridine (Davis reagent). unlike

gas, it is a solid reagent allowing precise stoichiometry, preventing over-oxidation to ring-opened byproducts. -

Quenching: Saturated

is used to protonate the alkoxide intermediate gently without hydrolyzing the lactam.

Step-by-Step Methodology

Materials:

-

Substrate: 3-methyl-1-phenylpyrrolidin-2-one (1.0 equiv)

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.2 equiv)

-

Oxidant: (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (1.5 equiv)

-

Solvent: Anhydrous THF (dried over Na/benzophenone)

Procedure:

-

Inert Setup: Flame-dry a 2-neck round-bottom flask under Argon flow. Add anhydrous THF (0.2 M concentration relative to substrate).

-

Enolization: Cool the THF to -78°C (dry ice/acetone bath). Add LDA (1.2 equiv) dropwise via syringe over 10 minutes.

-

Checkpoint: Stir for 45 minutes at -78°C. The solution typically turns pale yellow, indicating enolate formation.

-

-

Substrate Addition: Dissolve the starting lactam in a minimal amount of THF and add dropwise to the LDA solution. Stir for 1 hour at -78°C.

-

Oxidation: Dissolve the Davis Oxaziridine (1.5 equiv) in THF. Add this solution rapidly to the enolate mixture.

-

Critical Step: The reaction is exothermic. Monitor internal temperature to ensure it does not rise above -65°C.

-

-

Warming: Allow the mixture to warm to -20°C over 2 hours. Do not warm to room temperature immediately, as the intermediate hemiaminal-sulfonamide complex needs time to collapse.

-

Quench: Quench with saturated aqueous

(5 mL/mmol). Extract with EtOAc (3x). -

Purification: Wash combined organics with brine, dry over

. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The tertiary alcohol is significantly more polar than the starting material.

Data Specifications & Validation

| Parameter | Starting Material (3-Me-Lactam) | Product (3-OH-3-Me-Lactam) | Validation Note |

| 1H NMR (C3-H) | Multiplet at ~2.4-2.6 ppm | Absent | Disappearance confirms substitution at C3. |

| 1H NMR (C3-Me) | Doublet (coupled to C3-H) | Singlet | Loss of coupling confirms quaternary center. |

| 13C NMR (C=O) | ~175 ppm | ~178-180 ppm | Slight downfield shift due to inductive effect of OH. |

| IR Spectroscopy | 1680 cm⁻¹ (C=O) | 1685 cm⁻¹ (C=O) + 3400 cm⁻¹ (OH) | Broad OH stretch is the primary indicator. |

| Physical State | Oil / Low-melting solid | Crystalline Solid | H-bonding increases melting point. |

Part 4: Medicinal Chemistry Applications[2][3][4][5][6]

The 3-hydroxy-3-substituted pyrrolidinone motif is not just a linker; it is a functional engine in drug design.

-

Racetam Analogs (CNS):

-

Compounds like Oxiracetam contain a hydroxyl group on the ring (at C4). Moving this to a tertiary alcohol at C3 (as in the protocol above) creates analogs with higher metabolic stability while retaining the AMPA receptor modulation activity.

-

-

Antimicrobial Agents:

-

Substituted pyrrolidinones act as bioisosteres for lactone rings in homoserine lactones (quorum sensing molecules). The tertiary alcohol mimics the hydration state of the transition intermediate.

-

-

Kinase Inhibitors:

-

The rigidified ring projects substituents into the ATP-binding pocket. The tertiary alcohol can form critical water-mediated hydrogen bonds with the "gatekeeper" residues.

-

References

-

Metabolic Stability of Tertiary Alcohols

-

Pyrrolidinone as a Privileged Scaffold

-

Synthesis of 3-Hydroxy-Lactams

-

Oxidative Hydroxylation Methodology

-

Davis, F. A., et al. (1984). "Asymmetric oxidation of ester and amide enolates using new (camphorylsulfonyl)oxaziridines." Journal of the American Chemical Society. Link

-

Sources

- 1. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Redirecting [linkinghub.elsevier.com]

A Senior Application Scientist's Guide to the Safe Handling of 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Foreword: As a novel molecule in the landscape of chemical research and drug development, 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one (CAS No. 1029383-05-9) presents unique opportunities and requires a nuanced understanding of its safety profile. A specific Safety Data Sheet (SDS) for this compound is not yet widely available. Therefore, this technical guide has been constructed through an expert evaluation of its core chemical functionalities: the pyrrolidinone lactam ring and the tertiary alcohol group. By synthesizing data from closely related structural analogs, this document provides a robust framework for safe handling, risk mitigation, and emergency preparedness. Our approach is grounded in the principle that a deep understanding of chemical structure and reactivity is the foundation of a proactive safety culture.

Section 1: Chemical Identity and Inferred Physicochemical Profile

This compound is a heterocyclic compound featuring a five-membered lactam (a cyclic amide) ring, substituted with a tertiary alcohol group. This unique combination of functional groups dictates its physical properties and chemical behavior.

-

The Pyrrolidinone Core: The lactam structure provides polarity and is responsible for potential skin and eye irritation, a common characteristic of this chemical class.[1][2][3]

-

The Tertiary Alcohol Group: The 2-hydroxypropan-2-yl substituent adds a site for hydrogen bonding, likely influencing its solubility and boiling point. While alcohols can be flammable, the overall molecular weight and polarity of this compound suggest it is likely a combustible liquid with a relatively high flash point, rather than a highly flammable one.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Inferred Physicochemical Properties

| Property | Value / Observation | Rationale / Source |

| Molecular Formula | C₇H₁₃NO₂ | Calculated from structure. |

| Molecular Weight | 143.18 g/mol | Calculated from structure.[4] |

| Appearance | Likely an off-white to light yellow solid or a viscous liquid. | Based on analogs like hydroxypyrrolidinones.[2] |

| Stability | Expected to be stable under normal laboratory and recommended storage conditions. | Based on general stability of pyrrolidinones.[1][5] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Common incompatibilities for amides and alcohols.[1] |

| Hazardous Decomposition | Upon thermal decomposition, may release toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO₂). | Standard decomposition pathway for nitrogenous organic compounds.[1] |

Section 2: Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) classifications of structurally similar hydroxypyrrolidinones, a clear hazard profile emerges. The primary risks associated with this compound are related to irritant properties.

Anticipated GHS Classification

| Hazard Class | Category | GHS Statement | Source (Analog Data) |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation. | [1][2][3] |

| Serious Eye Damage / Irritation | Category 2A | H319: Causes serious eye irritation. | [1][2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [1][2][3] |

Hazard Assessment Workflow

This diagram illustrates the logical flow from potential exposure to necessary first aid, forming the basis of a self-validating risk assessment.

Caption: Logical flow from exposure route to first aid response for the compound.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves implementing robust controls before an experiment begins. The following protocols are designed to minimize exposure risk.

Engineering and Personal Controls

| Control Type | Specification | Rationale |

| Ventilation | Always handle this compound within a certified chemical fume hood. | To prevent inhalation of any dusts or aerosols, addressing the H335 respiratory irritation hazard.[1][2] |

| Eye Protection | Wear chemical safety goggles meeting ANSI Z87.1 standards. | To prevent direct contact with eyes, mitigating the H319 serious eye irritation hazard.[1][2][5] |

| Hand Protection | Wear nitrile or other chemically resistant gloves. Inspect for tears before each use. | To prevent skin contact, addressing the H315 skin irritation hazard.[1][2] |

| Body Protection | A standard laboratory coat should be worn and kept buttoned. | To protect skin and personal clothing from accidental splashes or spills.[5] |

Detailed Protocol: Preparation of a 100 mM Stock Solution

This step-by-step workflow is a self-validating system, incorporating safety checks at each critical stage.

-

Preparation:

-

Don all required PPE: safety goggles, lab coat, and nitrile gloves.

-

Verify that the chemical fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary equipment (balance, weigh paper, spatula, volumetric flask, solvent, labels) inside the fume hood.

-

-

Weighing (Inside Fume Hood):

-

Tare the analytical balance with a clean piece of weigh paper.

-

Carefully dispense the required mass of this compound onto the weigh paper. For a 10 mL stock, this is 143.18 mg.

-

Avoid generating dust. If any material spills, clean it immediately according to spill procedures.

-

-

Solubilization:

-

Carefully transfer the weighed solid into the correctly sized volumetric flask.

-

Add approximately half the final volume of the desired solvent (e.g., DMSO, water) to the flask.

-

Cap and gently swirl or sonicate to dissolve the compound completely.

-

Once dissolved, add solvent to the calibration mark on the flask.

-

Cap and invert the flask several times to ensure a homogenous solution.

-

-

Storage and Cleanup:

-

Transfer the solution to a clearly labeled storage vial. The label must include the compound name, concentration, solvent, and date of preparation.

-

Dispose of the used weigh paper and any contaminated wipes in the appropriate solid chemical waste container.

-

Clean the spatula and any non-disposable equipment thoroughly.

-

Wash hands thoroughly after the procedure is complete, even after removing gloves.

-

Safe Handling Workflow Diagram

Caption: Step-by-step workflow for the safe preparation of a stock solution.

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. If skin irritation persists, call a physician.[1][2][5]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or respiratory symptoms develop, call a poison control center or doctor.[1][2]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink two glasses of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

-

Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Scoop the material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[5]

Section 5: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][5] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

-

Disposal: Dispose of this chemical and its container in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.[1][5] Unused material should be disposed of as hazardous chemical waste through your institution's environmental health and safety office.

References

-

IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING Section II – HAZARDS ID - Memodo. (2020, December 15). Memodo. [Link]

-

4-Hydroxy-2-pyrrolidinone | C4H7NO2 | CID 152807. PubChem. [Link]

-

1-(3-Hydroxypropyl)pyrrolidin-2-one | C7H13NO2 | CID 566744. PubChem. [Link]

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 4-Hydroxy-2-pyrrolidinone | C4H7NO2 | CID 152807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-Hydroxypropyl)pyrrolidin-2-one | C7H13NO2 | CID 566744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

synthesis of 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one from 4-acetylpyrrolidin-2-one

Here is a detailed Application Note and Protocol for the synthesis of 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one.

Executive Summary

This guide details the protocol for synthesizing This compound (Target 2 ) from 4-acetylpyrrolidin-2-one (Substrate 1 ) via a nucleophilic addition reaction using methylmagnesium bromide (MeMgBr).

The core challenge in this synthesis is the chemo-selectivity required to functionalize the exocyclic ketone without reacting with the endocyclic lactam (amide) carbonyl. While Grignard reagents are highly reactive, this protocol leverages the acidity of the lactam N-H proton (

Strategic Analysis & Reaction Design

The Chemical Transformation

The objective is the conversion of an acetyl group to a tertiary dimethyl carbinol moiety.

-

Substrate: 4-acetylpyrrolidin-2-one (

) -

Reagent: Methylmagnesium bromide (3.0 M in Diethyl Ether)

-

Product: this compound (

)

Stoichiometric Logic (The "Self-Protection" Mechanism)

A standard 1:1 stoichiometry will fail. The reaction consumes reagents in the following order:

-

Deprotonation (1.0 eq): The first equivalent of MeMgBr acts as a base, removing the lactam N-H proton. This releases methane gas (

) and forms the N-MgBr salt. -

Nucleophilic Addition (1.0 eq): The second equivalent adds to the ketone carbonyl to form the tertiary alkoxide.

-

Excess (1.0 - 1.5 eq): An excess is required to drive the equilibrium to completion and account for any adventitious moisture.

Therefore, this protocol mandates a minimum of 3.0 to 3.5 equivalents of Grignard reagent.

Reaction Pathway Diagram

The following flowchart illustrates the mechanistic pathway, highlighting the critical in-situ protection step.

Caption: Mechanistic pathway showing the consumption of the first Grignard equivalent for N-protection.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Density (g/mL) | Purity/Conc. | Equivalents |

| 4-Acetylpyrrolidin-2-one | 127.14 | N/A (Solid) | >97% | 1.0 |

| Methylmagnesium bromide | 119.24 | 1.03 | 3.0 M in Et₂O | 3.5 |

| Tetrahydrofuran (THF) | 72.11 | 0.89 | Anhydrous | Solvent (0.2 M) |

| Ammonium Chloride | 53.49 | N/A | Sat. Aq. Sol. | Quench |

Equipment Setup

-

Vessel: 3-neck Round Bottom Flask (RBF), oven-dried.

-

Atmosphere: Argon or Nitrogen balloon/manifold (positive pressure).

-

Temperature Control: Ice/Water bath (

) and Oil bath (reflux). -

Addition: Pressure-equalizing addition funnel.

Step-by-Step Procedure

Phase 1: Setup and Deprotonation (The "Gas Evolution" Phase)

-

Preparation: Charge the oven-dried 3-neck RBF with 4-acetylpyrrolidin-2-one (1.0 eq).

-

Solvation: Add anhydrous THF to achieve a concentration of approximately 0.2 M (e.g., 50 mL THF for 10 mmol substrate). Stir until fully dissolved.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

First Addition (N-Protection):

-

Load the addition funnel with Methylmagnesium bromide (3.5 eq total).

-

Critical Step: Add the first 1.2 equivalents dropwise over 20 minutes.

-

Observation: You will observe vigorous bubbling. This is Methane gas. Ensure the system is vented properly through a bubbler or inert gas line to prevent pressure buildup.

-

Insight: The reaction mixture may become heterogeneous (cloudy/slurry) as the N-magnesyl salt precipitates. This is normal.

-

Phase 2: Nucleophilic Addition

-

Second Addition: Once gas evolution ceases (indicating N-H deprotonation is complete), add the remaining MeMgBr (2.3 eq) dropwise at 0°C.

-

Warming: Remove the ice bath and allow the reaction to warm to Room Temperature (RT) over 30 minutes.

-

Completion Check: Monitor by TLC (System: 10% MeOH in DCM). The starting material spot should disappear.

-

Note: If the reaction is sluggish (common with sterically hindered ketones), heat the mixture to a gentle reflux (60°C) for 2–4 hours.

-

Phase 3: Quench and Isolation

-

Quenching: Cool the mixture back to 0°C.

-

Hydrolysis: Carefully add Saturated Aqueous Ammonium Chloride (

) dropwise.-

Caution: This is highly exothermic. Magnesium salts will precipitate.

-

-

Extraction:

-

Decant the organic layer.

-

Dissolve the magnesium salts in a minimal amount of water and extract the aqueous layer with Ethyl Acetate (

). -

Special Note: The product is polar (lactam + alcohol). Do not discard the aqueous layer until yield is confirmed. Using a continuous extractor or salting out the aqueous layer with NaCl may improve recovery.

-

-

Drying: Combine organic phases, dry over anhydrous

, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Crude Analysis: The crude oil is often pure enough for subsequent steps.

-

Chromatography: If purification is needed, use Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Gradient of Dichloromethane (DCM)

5-10% Methanol in DCM. -

Rf Value: The product will be significantly more polar than the starting ketone.

-

Analytical Data & Validation

Upon isolation, the product should be validated using the following parameters:

| Parameter | Expected Value/Observation | Structural Insight |

| Physical State | Viscous oil or low-melting solid | Hygroscopic nature of lactams. |

| ¹H NMR (CDCl₃) | Gem-dimethyl protons adjacent to OH. | |

| ¹H NMR (CDCl₃) | N-H (Lactam). Chemical shift varies with conc. | |

| IR Spectroscopy | ~3300-3400 cm⁻¹ (Broad) | O-H stretch (tertiary alcohol) + N-H stretch. |

| IR Spectroscopy | ~1660-1690 cm⁻¹ (Strong) | C=O (Lactam). Note: Ketone C=O (~1715) must be absent. |

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield: Often due to insufficient Grignard reagent. If the N-H is not fully deprotonated, the Grignard will be quenched by the proton rather than attacking the ketone. Solution: Ensure >3.0 equivalents are used.

-

Ring Opening: If the product contains a ketone and an amine (linear structure), the lactam ring opened. Solution: Keep the reaction temperature at 0°C during addition. Do not let the internal temperature spike. The N-anion is stable, but high heat can force the thermodynamics toward ring opening.

-

Product Stuck in Aqueous Phase: The product is a polar lactam-alcohol. Solution: Saturate the aqueous quench layer with solid NaCl (Salting out) and use THF/EtOAc (1:1) for extraction.[1]

Safety Considerations

-

Methane Evolution: The generation of methane gas during the first step is significant. Perform in a well-ventilated fume hood.

-

Exotherm: The quenching of excess Grignard is violent. Always cool to 0°C and add the quench dropwise.

References

-

Grignard Addition to Ketones

- Mechanism and General Scope: "Reactions of Grignard Reagents with Carbonyl Compounds." Master Organic Chemistry.

-

[Link]

-

Lactam Reactivity & Protection

- N-H Acidity and Protection: "Synthesis of Functionalized Pyrrolidinones.

-

[Link] (Contextual reference on lactam functionalization).

-

Stoichiometry in Organometallics

- Nucleophilic Additions to Functionalized Substrates: "1,2- and 1,4-Additions of Organometallic Reagents." Chemistry LibreTexts.

-

[Link]

-

General Protocol Source

- Synthesis of Tertiary Alcohols: "Synthesis of Alcohols from Carbonyl Compounds – Organic Chemistry II." Pressbooks.

-

[Link]

Sources

Grignard reaction protocols for 4-substituted pyrrolidinone synthesis

An Application Guide to the Synthesis of 4-Substituted Pyrrolidinones via Grignard Reaction Protocols

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidin-2-one (γ-lactam) framework is a privileged scaffold in modern medicinal chemistry and drug development. Its prevalence is a testament to its unique combination of properties: the rigid five-membered ring can effectively orient substituents into defined regions of three-dimensional space, while the lactam moiety provides a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong interactions with biological targets.[1] A notable example is Levetiracetam, an antiepileptic drug, which features a core pyrrolidinone structure. Research has demonstrated that introducing substituents at the 4-position of this ring can significantly enhance binding affinity and in vivo potency for various targets, making the development of synthetic routes to these specific analogs a high-priority area for researchers.[2][3]

Among the vast arsenal of carbon-carbon bond-forming reactions, the Grignard reaction stands out for its reliability and versatility.[4] This application note provides a detailed guide for the synthesis of 4-substituted pyrrolidinones, focusing on the strategic application of Grignard reagents in a copper-catalyzed 1,4-conjugate addition to α,β-unsaturated lactam systems. We will delve into the underlying mechanisms, provide field-tested experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Core Mechanism: 1,4-Conjugate Addition vs. 1,2-Addition

The synthesis of 4-substituted pyrrolidinones via Grignard reagents hinges on controlling the regioselectivity of the nucleophilic attack on an α,β-unsaturated cyclic imide, such as an N-substituted maleimide. These substrates present two primary electrophilic sites: the carbonyl carbons (C2 and C5) and the β-olefinic carbon (C4).

-

1,2-Addition: A direct attack of the nucleophile on a carbonyl carbon. While a common pathway for Grignard reagents with ketones and aldehydes, this leads to 5-substituted products in the case of maleimides.[5][6]

-

1,4-Conjugate Addition: An attack on the β-carbon of the unsaturated system, which is the desired pathway for introducing a substituent at the 4-position.

Standard Grignard reagents (R-MgX) can often yield a mixture of 1,2- and 1,4-addition products. To exclusively favor the desired 1,4-addition, a catalytic amount of a copper(I) salt (e.g., CuI, CuBr, CuCN) is employed. The Grignard reagent undergoes transmetalation with the copper salt to form an in situ organocuprate species. These "softer" nucleophiles have a strong electronic preference for attacking the "softer" electrophilic β-carbon, leading to the highly regioselective formation of a magnesium enolate intermediate. Subsequent protonation during aqueous work-up yields the 4-substituted succinimide product, which can then be selectively reduced to the final pyrrolidinone.

Caption: Mechanism of Copper-Catalyzed 1,4-Conjugate Addition.

Experimental Protocols and Application Notes

This section outlines a reliable, two-step procedure for the synthesis of 4-substituted pyrrolidinones, beginning with the crucial Grignard addition followed by a selective reduction.

Protocol 1: Copper-Catalyzed 1,4-Conjugate Addition to N-Substituted Maleimides

This protocol details the optimized procedure for introducing an alkyl or aryl substituent at the 4-position of the pyrrolidine ring system.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react destructively with protic sources, especially water.[7] All glassware must be rigorously dried (oven or flame-drying) and the reaction must be run under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the reagent.

-

Low Temperature (-78 °C): The addition of the Grignard reagent is often exothermic. Starting at a very low temperature (typically a dry ice/acetone bath) allows for precise control over the reaction rate, minimizing side reactions such as enolization or 1,2-addition and improving selectivity.[8]

-

Saturated NH₄Cl Quench: After the reaction is complete, a mild proton source is required to protonate the enolate intermediate. Saturated aqueous ammonium chloride is ideal as it is acidic enough to accomplish this without being so strong that it could induce degradation of sensitive functional groups on the product.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a three-necked, round-bottomed flask, flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen. Equip the flask with a magnetic stir bar, a thermometer, and rubber septa for reagent addition.

-

Reagent Preparation: In the reaction flask, dissolve the N-substituted maleimide (1.0 eq.) and copper(I) iodide (CuI, 0.05 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M solution).

-

Reaction Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq., solution in THF) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: Stir the resulting mixture at -78 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Work-up and Isolation: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-substituted succinimide.

Caption: Experimental Workflow for Conjugate Addition.

Data Summary: Representative Conjugate Additions

| Entry | N-Substituent (R') | Grignard Reagent (R-MgX) | Yield (%) | Reference |

| 1 | Benzyl | Phenylmagnesium Bromide | ~85-95% | [9] |

| 2 | Methyl | Ethylmagnesium Bromide | ~80-90% | [10] |

| 3 | Phenyl | n-Butylmagnesium Chloride | ~75-85% | [9] |

| 4 | Benzyl | Vinylmagnesium Bromide | ~70-80% | [10] |

Note: Yields are representative and can vary based on substrate and precise reaction conditions.

Protocol 2: Selective Reduction to 4-Substituted Pyrrolidin-2-one

The succinimide product from Protocol 1 has two carbonyl groups. To obtain the target γ-lactam, one of these must be selectively reduced to a methylene group. This is typically achieved via a two-step sequence involving reduction to a hemiaminal followed by deoxygenation. A common and straightforward method involves reduction with sodium borohydride (NaBH₄).

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the 4-substituted succinimide (1.0 eq.) in methanol in a round-bottomed flask equipped with a magnetic stir bar.

-

Reaction Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reductant Addition: Add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise over 15 minutes, controlling any effervescence.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature over 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by adding acetone, followed by acidification with 1M HCl. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane or ethyl acetate.

-

Purification: Dry, concentrate, and purify the crude product containing the 4-substituted-5-hydroxy-pyrrolidinone. This intermediate can often be carried forward without extensive purification.

-

Deoxygenation (e.g., Triethylsilane Reduction): The intermediate hydroxy-lactam is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with a Lewis acid (e.g., trifluoroacetic acid) and a hydride source (e.g., triethylsilane) to effect the reduction of the C-OH bond, yielding the final 4-substituted pyrrolidinone.

Conclusion

The copper-catalyzed conjugate addition of Grignard reagents to N-substituted maleimides is a robust and highly effective strategy for the synthesis of 4-substituted succinimides. This key intermediate provides a direct entry into valuable 4-substituted pyrrolidinones following a selective reduction protocol. The methods described herein are scalable and tolerant of a wide range of functional groups on both the Grignard reagent and the maleimide nitrogen, offering researchers a powerful tool for the rapid generation of diverse compound libraries for drug discovery and development. Careful attention to anhydrous conditions and temperature control are paramount to achieving high yields and selectivities.

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549. Retrieved from [Link]

-

Kenda, B. M., et al. (2003). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. ACS Publications. Retrieved from [Link]

-

Augustine, R. L., & Pierson, W. G. (1969). The reaction of Grignard reagents with N-substituted maleimides. Journal of the Chemical Society D: Chemical Communications, (15), 858-859. Retrieved from [Link]

-

Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. ResearchGate. Retrieved from [Link]

-

Ye, J. L., Huang, P. Q., & Lu, X. (2006). Mechanism for the Regioselective Asymmetric Addition of Grignard Reagents to Malimides: A Computational Exploration. ResearchGate. Retrieved from [Link]

-

Vergnon, A. L., et al. (2004). Solid-Phase Synthesis of a 4-Substituted γ-Lactam Library. ACS Combinatorial Science, 6(5), 401-405. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

-

Chemical Communications. (2005). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of a Library of “Lead-Like” γ-Lactams by a One Pot, Four-Component Reaction. Retrieved from [Link]

-

Ye, J. L., Huang, P. Q., & Lu, X. (2006). Mechanism for the Regioselective Asymmetric Addition of Grignard Reagents to Malimides: A Computational Exploration. The Journal of Organic Chemistry, 72(1), 35-42. Retrieved from [Link]

-

Pintori, C., et al. (2020). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules, 25(21), 5038. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2018). Recent progress towards transition metal-catalyzed synthesis of γ-lactams. RSC Publishing. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2014). Biologically active γ-lactams: synthesis and natural sources. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for Grignard Reagent Preparation. Retrieved from [Link]

-

Wang, Z., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications, 13, 7824. Retrieved from [Link]

-

ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

-

ChemRxiv. (2023). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link]

-

Goodner, Z. (2025). Diasteroselective Grignard Reaction – New paper in Nature Communications. Retrieved from [Link]

-

ResearchGate. (2010). Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. Retrieved from [Link]

-

ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (2009). Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides. Retrieved from [Link]

-

PubMed. (2004). Highly substituted pyrrolidinones and pyridones by 4-CR/2-CR sequence. Retrieved from [Link]

-

Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Retrieved from [Link]

-

ResearchGate. (2015). Simple sonochemical protocols for fast and reproducible Grignard reactions. Retrieved from [Link]

-

PubMed. (2019). One-Step Diastereoselective Pyrrolidine Synthesis Using a Sulfinamide Annulating Reagent. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

-

ResearchGate. (2017). A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

-

Dalton Transactions. (2005). The addition of Grignard reagents to carbodiimides. The synthesis, structure and potential utilization of magnesium amidinates. RSC Publishing. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The reaction of Grignard reagents with N-substituted maleimides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one in Asymmetric Synthesis

Executive Summary

4-(2-hydroxypropan-2-yl)pyrrolidin-2-one represents a high-value chiral scaffold in the synthesis of complex alkaloids, specifically kainoids, and pyrrolidine-based organocatalysts. Unlike simple auxiliaries that are attached and removed, this molecule often serves as a core building block or a transformable intermediate that imparts stereochemical information through its rigid gamma-lactam backbone.

This guide details the protocols for utilizing this intermediate, focusing on its role as a precursor to the 4-isopropenyl moiety (critical for (-)-

Key Applications

-

Kainoid Synthesis: Direct precursor to 4-isopropenylpyrrolidin-2-one via controlled dehydration.

-

Chiral Pool Synthesis: Derivatization from Glutamic Acid or Itaconic Acid.

-

Directed Catalysis: The tertiary alcohol moiety can serve as a hydrogen-bond donor in organocatalytic designs or a directing group for metal-catalyzed functionalization.

Mechanistic Insight & Structural Advantages

The utility of this compound stems from three structural features:

-

The

-Lactam Core: Provides a rigid cyclic framework that minimizes conformational flexibility, enhancing stereocontrol during subsequent functionalizations. -

The Tertiary Alcohol (2-hydroxypropan-2-yl):

-

Steric Bulk: The gem-dimethyl group provides significant steric shielding, directing incoming reagents to the opposing face.

-

Chemical Versatility: Acts as a latent isopropenyl group (via dehydration) or a stable anchor for directed lithiation.

-

-

The Amide NH: Allows for N-alkylation or N-acylation, enabling the attachment of additional directing groups or integration into larger peptide-like structures.

Mechanistic Pathway: The Dehydration Switch

The most critical transformation of this intermediate is the conversion of the tertiary alcohol to the isopropenyl group. This step must be carefully controlled to prevent endo/exo isomerization or racemization of the C4 center.

Figure 1: Mechanistic divergence during the dehydration of the tertiary alcohol intermediate.

Experimental Protocols

Protocol A: Synthesis via Grignard Addition

This protocol describes the generation of the target intermediate from a 4-ester pyrrolidinone precursor (often derived from Itaconic acid or Aspartic acid).

Reagents:

-

Substrate: Methyl 2-oxopyrrolidine-4-carboxylate (1.0 equiv)

-

Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in ether (3.5 equiv)

-

Solvent: Anhydrous THF

-

Quench: Saturated NH₄Cl

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel under Argon atmosphere.

-

Dissolution: Charge the flask with Methyl 2-oxopyrrolidine-4-carboxylate (10 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

-

Grignard Addition: Add MeMgBr (35 mmol) dropwise over 30 minutes. Note: The excess is required to deprotonate the lactam NH and react with the ester.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the ester.

-

Quench: Cool back to 0 °C. Carefully quench with sat. NH₄Cl (20 mL). Caution: Exothermic gas evolution.

-

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from EtOAc/Hexanes to yield this compound as a white solid.

Protocol B: Controlled Dehydration to 4-Isopropenylpyrrolidin-2-one

This step converts the auxiliary intermediate into the active kainoid precursor.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Thionyl Chloride (SOCl₂) (1.5 equiv) or Burgess Reagent (1.2 equiv) for milder conditions.

-

Base: Pyridine (3.0 equiv)

-

Solvent: DCM (Dichloromethane)

Step-by-Step Methodology (SOCl₂ Method):

-

Activation: Dissolve the substrate (5 mmol) in dry DCM (25 mL) and Pyridine (15 mmol). Cool to -10 °C .

-

Addition: Add SOCl₂ (7.5 mmol) dropwise. Stir at -10 °C for 1 hour.

-

Elimination: Allow the mixture to warm to 0 °C and stir for 2 hours.

-

Verification: Check by ¹H NMR for the appearance of vinylic protons (approx. 4.8-5.0 ppm).

-

Workup: Quench with cold water. Extract with DCM. Wash with 1M HCl (to remove pyridine) and sat. NaHCO₃.

-

Outcome: The product, 4-isopropenylpyrrolidin-2-one, is sensitive. Store under Argon at -20 °C.

Analytical Characterization & Data

To ensure the integrity of the chiral auxiliary intermediate, the following analytical parameters must be met.

Table 1: Key Characterization Data

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 102 - 105 °C | Capillary MP |

| ¹H NMR (DMSO-d₆) | 400 MHz NMR | |

| Chiral Purity (ee) | > 98% | Chiral HPLC (Daicel Chiralpak AD-H) |

| Water Content | < 0.5% | Karl Fischer |

Chiral HPLC Method

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane : Isopropanol (90:10)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 210 nm

-

Retention Times: (R)-enantiomer: 8.5 min; (S)-enantiomer: 11.2 min (Verify with racemic standard).

Strategic Workflow: From Intermediate to Target

The following diagram illustrates the strategic placement of this compound in the synthesis of (-)-

Figure 2: Strategic workflow utilizing the hydroxy-intermediate for Kainoid synthesis.

References

-

Synthesis of Kainoids: Morimoto, Y., et al. "Total Synthesis of (-)-

-Kainic Acid via Intramolecular Pauson-Khand Reaction." Journal of Organic Chemistry, 2005, 70(10), 4195–4198. Link -

Pyrrolidinone Auxiliaries: Huang, P., et al. "Asymmetric Synthesis of Pyrrolidine-Based Chiral Auxiliaries." Tetrahedron: Asymmetry, 2010, 21(18), 2201-2209. Link

-

General Lactam Functionalization: Smith, M. B. "Lactams in Organic Synthesis." Organic Reactions, 2011. Link

-

Burgess Reagent Dehydration: Burckhardt, S. "Burgess Reagent in Organic Synthesis." Synlett, 2000, 4, 559. Link

preparation of 4-isopropylpyrrolidin-2-one metabolites reference standards

Application Note: Strategic Synthesis and Purification of 4-Isopropylpyrrolidin-2-one Phase I Metabolites

Introduction & Regulatory Context

In the development of pyrrolidone-based antiepileptics (e.g., Levetiracetam, Brivaracetam analogues), the core scaffold 4-isopropylpyrrolidin-2-one (4-IPP) frequently undergoes extensive Phase I metabolism. Under FDA and EMA Metabolites in Safety Testing (MIST) guidelines, any metabolite present at >10% of total drug exposure (AUC) in humans must be synthesized and toxicologically characterized.

The metabolic profile of 4-IPP is driven by two primary vectors:

-

Ring Oxidation: Hydroxylation at the C5 position (alpha to the nitrogen), forming a hemiaminal.

-

Side-Chain Oxidation: Tertiary hydroxylation of the isopropyl group.

This Application Note provides validated protocols for synthesizing these high-value reference standards, utilizing electrochemical oxidation (Shono-type) for ring functionalization and biocatalytic scale-up for side-chain modification.

Metabolic Pathway Prediction

Before synthesis, we must map the target structures. The 4-IPP scaffold degrades via the pathways illustrated below:

Figure 1: Predicted Phase I metabolic pathways for 4-isopropylpyrrolidin-2-one. Note that the 5-hydroxy metabolite (Met1) is often synthesized and stored as the stable 5-methoxy ether (Met3).

Protocol A: Electrochemical Synthesis of the C5-Methoxy Surrogate

Target: 5-methoxy-4-isopropylpyrrolidin-2-one Rationale: Direct synthesis of the 5-hydroxy metabolite is challenging due to the instability of the hemiaminal functionality (equilibrium with the open-chain aldehyde). The industry standard is to synthesize the 5-methoxy derivative using Shono Oxidation . This stable ether can be hydrolyzed to the 5-hydroxy metabolite immediately prior to use or used directly as a chromatographic marker.

Mechanism

The reaction proceeds via an anodic oxidation of the amide nitrogen to generate an

Experimental Setup

-

Power Source: Potentiostat/Galvanostat (e.g., IKA ElectraSyn 2.0 or standard DC supply).

-

Anode: Reticulated Vitreous Carbon (RVC) or Graphite.

-

Cathode: Platinum wire or Stainless Steel.

-

Solvent: Methanol (anhydrous).

Step-by-Step Methodology

-

Electrolyte Preparation: Dissolve tetraethylammonium tosylate (

, 0.1 M) in anhydrous methanol (50 mL). Ensure the electrolyte is fully solubilized to maintain stable conductivity. -

Substrate Addition: Add 4-isopropylpyrrolidin-2-one (1.0 g, 7.8 mmol) to the cell.

-

Electrolysis:

-

Assemble the cell with the carbon anode and steel cathode.

-

Run the reaction at Constant Current (CCE) of 10–15 mA/cm² (approx. 100 mA total current).

-

Target charge passage: 2.2 – 2.5 F/mol.

-

Monitoring: Monitor consumption of starting material via TLC (EtOAc/MeOH 9:1) or GC-FID.

-

-

Work-up:

-

Evaporate methanol under reduced pressure (Rotavap at 30°C).

-

Resuspend the residue in saturated

(20 mL) and extract with Ethyl Acetate ( -

Dry combined organics over

and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient 0%

5% Methanol in DCM. -

Yield Expectation: 75–85% as a colorless oil.[1]

-

Validation:

-

1H NMR (CDCl3): Look for the characteristic methoxy singlet at

ppm and the C5-H proton as a doublet/multiplet at

Protocol B: Biocatalytic Scale-Up of Side-Chain Metabolite

Target: this compound Rationale: Chemical hydroxylation of a tertiary isopropyl carbon is chemically arduous, often requiring toxic metal catalysts (e.g., White’s Catalyst) or multi-step de novo synthesis. Biocatalysis using Liver Microsomes (RLM/HLM) or recombinant CYP enzymes is the preferred method for generating authentic standards for MS/MS validation.

Reagents

-

Enzyme Source: Pooled Liver Microsomes (Rat or Human) or S9 Fraction (high protein concentration required, ~20 mg/mL).

-

Cofactor System: NADPH regenerating system (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Diagram

Figure 2: Biocatalytic workflow for generating difficult-to-synthesize metabolites.

Step-by-Step Methodology

-

Incubation Setup (Scale: 100 mL):

-

In a 250 mL Erlenmeyer flask, combine:

-

Phosphate Buffer (100 mM, pH 7.4): 90 mL.

-

Liver Microsomes (20 mg/mL stock): 5 mL (Final conc: 1 mg/mL).

-

Substrate (4-IPP): 10 mg (dissolved in 100 µL DMSO).

-

-

-

Pre-incubation:

-

Incubate at 37°C for 5 minutes in a shaking water bath.

-

-

Initiation:

-

Add 5 mL of NADPH Regenerating System (pre-mixed).

-

-

Reaction:

-

Incubate for 4–6 hours. Note: Longer incubations may require spiking fresh NADPH every 2 hours.

-

-

Quenching & Extraction:

-

Add equal volume (100 mL) of ice-cold Acetonitrile (ACN) to precipitate proteins.

-

Centrifuge at 4,000 x g for 20 minutes.

-

Collect supernatant and evaporate ACN under nitrogen stream.

-

-

Purification (Prep-HPLC):

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 5 µm, 19 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5 min (2% B), 5-15 min (2% -> 30% B). Polar metabolites elute early.

-

Detection: UV (210 nm) and MS (TIC).

-

Analytical Validation Data

The following criteria must be met to certify the material as a Reference Standard.

| Parameter | Acceptance Criteria | Method |

| Purity | > 95.0% | HPLC-UV (210/254 nm) |

| Identity (MS) | Mass error < 5 ppm | HRMS (Q-TOF or Orbitrap) |

| Identity (NMR) | Structure confirmation | 1H, 13C, COSY, HSQC |

| Residual Solvent | < ICH Limits | GC-Headspace |

Key NMR Signals for Identification:

-

Parent (4-IPP): Isopropyl methyls appear as doublets at ~0.9 ppm.

-

Metabolite 1 (5-Methoxy): New singlet (-OCH3) at ~3.3 ppm; C5 proton shift downfield.

-

Metabolite 2 (Side-chain OH): Isopropyl methyls shift downfield (~1.2 ppm) and collapse to a singlet (loss of coupling to the methine proton, which is removed).

References

-

FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).[2][3] U.S. Food and Drug Administration.[2][3][4] [Link]

-

Shono, T., et al. (1981). Electroorganic chemistry. 46. A new synthesis of pyrrolizidine alkaloids using anodic oxidation as a key step. Journal of the American Chemical Society.[5] [Link]

-

Deprez, N. R., et al. (2021).[6] Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(22), 8834–8837. [Link]

-

Obach, R. S., et al. (1997). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Application Note & Protocols: 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one as a Versatile Scaffold for Next-Generation Racetam Drug Development

Abstract: The pyrrolidin-2-one ring system is the foundational pharmacophore for the racetam class of nootropic agents, which have been investigated for decades for their cognitive-enhancing properties.[1][2] While first-generation racetams like Piracetam have shown clinical utility, the field is actively pursuing novel analogues with improved potency, selectivity, and pharmacokinetic profiles.[3][4] This application note details the strategic use of 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one, a key chemical intermediate, in the synthesis and preclinical evaluation of new racetam-based drug candidates. We provide a comprehensive guide, from the synthesis and characterization of this scaffold to detailed protocols for generating analogue libraries and assessing their biological activity through a robust in vitro and in vivo screening cascade. The methodologies herein are designed to empower researchers in the rational design and development of next-generation cognitive enhancers.

Introduction: The Rationale for a Novel Scaffold

The racetam drug class, characterized by a 2-oxopyrrolidine nucleus, has a long history in the treatment of cognitive disorders.[2][5] Their mechanism of action, while not fully elucidated, is believed to involve the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which enhances glutamatergic neurotransmission, a cornerstone of learning and memory processes.[6][7] Additionally, effects on cholinergic systems and neuronal membrane fluidity have been reported.[8][9]

The development of new racetam analogues aims to refine these mechanisms for greater therapeutic effect. Structural modifications on the pyrrolidinone ring are a proven strategy to alter a compound's activity and properties.[10] The title compound, this compound, offers a unique starting point. Its tertiary alcohol moiety provides a strategic site for further chemical elaboration while potentially influencing solubility and metabolic stability. This scaffold serves as a direct precursor for synthesizing libraries of novel N-substituted racetams, enabling a systematic exploration of the structure-activity relationship (SAR) to identify lead candidates with superior nootropic potential.

Synthesis and Characterization of the Core Scaffold

A robust and scalable synthesis of the this compound scaffold is the first critical step in the drug discovery workflow. The following protocol outlines a plausible and efficient synthetic route, followed by methods for rigorous analytical characterization.

Protocol 1: Two-Step Synthesis of this compound

Principle: This synthesis begins with the Michael addition of nitromethane to diethyl itaconate to form a key precursor. This is followed by a reductive cyclization using a reducing agent like catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and facilitates lactam formation. The final step involves the addition of a Grignard reagent to the ester functionality to create the desired tertiary alcohol.

Materials:

-

Diethyl itaconate

-

Nitromethane

-

Sodium ethoxide (catalyst)

-

Ethanol (solvent)

-

Raney Nickel or Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Methylmagnesium bromide (Grignard reagent, 3.0 M in diethyl ether)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (eluents)

Step-by-Step Methodology:

-

Step A: Michael Addition:

-

To a solution of diethyl itaconate (1 equivalent) in ethanol, add nitromethane (1.2 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a catalytic amount of sodium ethoxide.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

-

Once complete, neutralize the reaction with dilute HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude diester intermediate.

-

-

Step B: Reductive Cyclization:

-

Dissolve the crude intermediate from Step A in ethanol in a high-pressure hydrogenation vessel.

-

Add Raney Nickel or 10% Pd/C catalyst (approx. 5-10% by weight).

-

Pressurize the vessel with H₂ gas (50-100 psi) and heat to 50°C.

-

Maintain stirring for 24 hours or until hydrogen uptake ceases.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to yield ethyl 2-oxo-4-pyrrolidinecarboxylate.

-

-

Step C: Grignard Reaction:

-

Dissolve the ethyl 2-oxo-4-pyrrolidinecarboxylate (1 equivalent) in anhydrous THF and cool to 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add methylmagnesium bromide (2.2 equivalents) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

-

Step D: Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and concentrate in vacuo to yield pure this compound as a white solid or viscous oil.

-

Expert Insights & Rationale: The use of catalytic hydrogenation for reductive cyclization is a clean and efficient method that avoids harsh reducing agents. The Grignard reaction requires strictly anhydrous conditions to prevent quenching of the highly reactive organometallic reagent. The aqueous NH₄Cl quench is a mild method to destroy excess Grignard reagent and protonate the alkoxide intermediate without causing unwanted side reactions.

Caption: Workflow for the synthesis of the core scaffold.

Protocol 2: Analytical Characterization

Principle: Confirmation of the synthesized compound's identity and purity is achieved using a suite of standard analytical techniques. NMR spectroscopy confirms the chemical structure, Mass Spectrometry verifies the molecular weight, and HPLC assesses purity.

Methodologies:

-

Nuclear Magnetic Resonance (NMR): Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Provides information on the number and environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

-

Mass Spectrometry (MS): Use Electrospray Ionization (ESI) to determine the molecular weight. The expected [M+H]⁺ ion should be observed.

-

High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to determine the purity of the compound, which should ideally be >95%.[11]

| Parameter | Expected Result | Purpose |

| Appearance | White to off-white solid or viscous oil | Preliminary quality check |

| ¹H NMR | Peaks corresponding to pyrrolidinone ring protons and isopropyl methyl protons | Structural Confirmation |

| ¹³C NMR | Peaks corresponding to carbonyl, quaternary, and aliphatic carbons | Structural Confirmation |

| MS (ESI+) | Calculated m/z for [C₇H₁₃NO₂ + H]⁺ = 158.09 | Molecular Weight Verification |

| HPLC Purity | ≥95% | Purity Assessment |

| Table 1: Summary of analytical specifications for the scaffold. |

Generation and Preclinical Evaluation of Racetam Analogues

With the core scaffold in hand, the next phase involves creating a library of novel racetam candidates and subjecting them to a rigorous screening cascade to identify promising leads.

Protocol 3: General N-Alkylation for Racetam Analogue Synthesis